3-benzyl-6,6-difluoro-3-azabicyclo[3.2.0]heptane-2,4-dione
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Overview
Description
3-benzyl-6,6-difluoro-3-azabicyclo[320]heptane-2,4-dione is a complex organic compound known for its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-6,6-difluoro-3-azabicyclo[3.2.0]heptane-2,4-dione typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the bicyclic core: This is achieved through a series of cyclization reactions.
Introduction of the benzyl group: This step often involves benzylation reactions using benzyl halides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes:
Scaling up the reaction conditions: Ensuring that the reactions are efficient and reproducible on a larger scale.
Purification techniques: Utilizing methods such as recrystallization and chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
3-benzyl-6,6-difluoro-3-azabicyclo[3.2.0]heptane-2,4-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
3-benzyl-6,6-difluoro-3-azabicyclo[3.2.0]heptane-2,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-benzyl-6,6-difluoro-3-azabicyclo[3.2.0]heptane-2,4-dione involves its interaction with specific molecular targets. The compound may act by:
Binding to enzymes or receptors: Modulating their activity.
Interfering with metabolic pathways: Affecting the synthesis or degradation of key biomolecules.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-benzyl-6,6-difluoro-3-azabicyclo[3.2.0]heptane-2,4-dione is unique due to the presence of both benzyl and difluoro groups, which impart distinct chemical properties and reactivity compared to its analogs.
Properties
CAS No. |
2680536-58-5 |
---|---|
Molecular Formula |
C13H11F2NO2 |
Molecular Weight |
251.2 |
Purity |
95 |
Origin of Product |
United States |
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